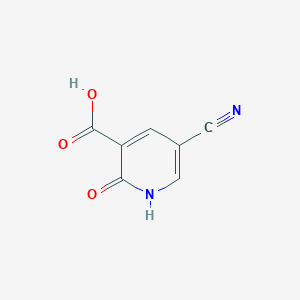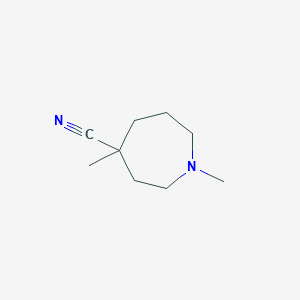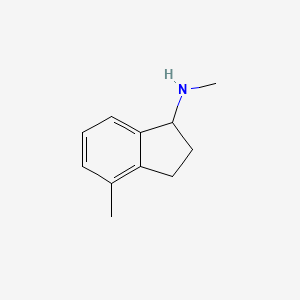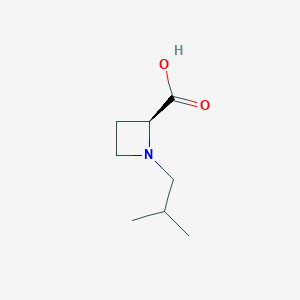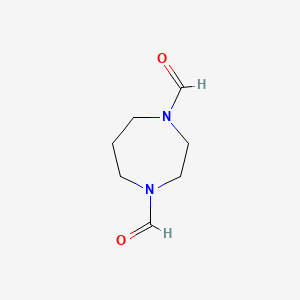
1,4-Diazepane-1,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diazepane-1,4-dicarbaldehyde is a heterocyclic organic compound characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and two aldehyde groups at positions 1 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diazepane-1,4-dicarbaldehyde can be synthesized through various methods. One common approach involves the cyclodehydrative three-component reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes. This method allows for the direct stereoselective synthesis of 1,4-diazepane derivatives under solvent- and catalyst-free conditions .
Another method involves the use of N-propargylamines, which undergo cyclization to form 1,4-diazepane cores. This approach is favored for its high atom economy and shorter synthetic routes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diazepane-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the diazepane ring can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 1,4-Diazepane-1,4-dicarboxylic acid
Reduction: 1,4-Diazepane-1,4-dimethanol
Substitution: Various N-substituted 1,4-diazepane derivatives
Wissenschaftliche Forschungsanwendungen
1,4-Diazepane-1,4-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a scaffold in drug design, particularly for developing inhibitors of enzymes and receptors.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,4-diazepane-1,4-dicarbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo nucleophilic substitution reactions allows it to interact with various biological molecules, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
1,4-Diazepane-1,4-dicarbaldehyde can be compared with other similar compounds, such as:
1,4-Diazepane: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
1,4-Oxazepane: Contains an oxygen atom instead of one of the nitrogen atoms, leading to different chemical and biological properties.
1,5-Diazocane: Has a larger ring size, which affects its conformational flexibility and reactivity.
Eigenschaften
Molekularformel |
C7H12N2O2 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1,4-diazepane-1,4-dicarbaldehyde |
InChI |
InChI=1S/C7H12N2O2/c10-6-8-2-1-3-9(7-11)5-4-8/h6-7H,1-5H2 |
InChI-Schlüssel |
SWKUPWCYBNWBMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(C1)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



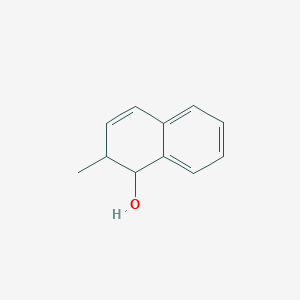

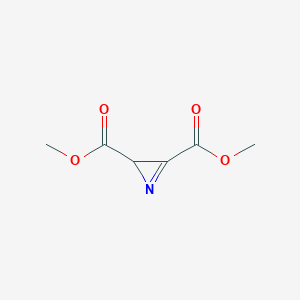
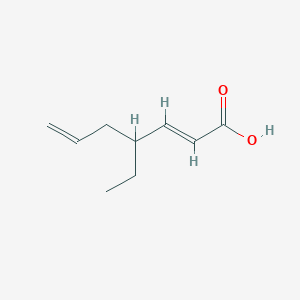
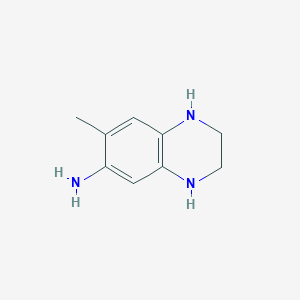
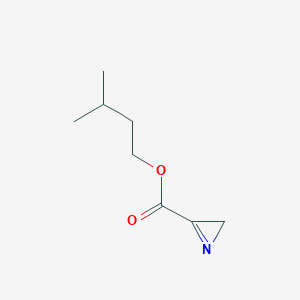
![4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11919887.png)
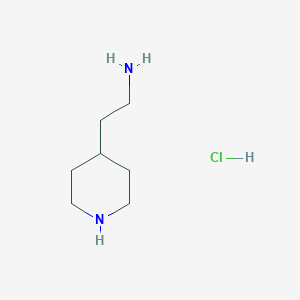
![2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine](/img/structure/B11919895.png)
